molecular formula C13H18N2O4S B13414905 (E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid CAS No. 159860-40-9

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid

Cat. No.: B13414905
CAS No.: 159860-40-9
M. Wt: 298.36 g/mol
InChI Key: XIXNSLABECPEMI-SOFGYWHQSA-N
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Description

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid is a complex organic compound that features a thiazole ring, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the amino group and the carboxylic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and increase efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and low temperatures. Substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions may produce a variety of products, depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential use in drug development. Its unique structure and reactivity make it a candidate for the design of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid include other thiazole derivatives and compounds with similar functional groups. Examples include:

  • Thiazole-4-carboxylic acid
  • 2-Aminothiazole
  • 2-Methylthiazole

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration

Properties

CAS No.

159860-40-9

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoic acid

InChI

InChI=1S/C13H18N2O4S/c1-5-6-8(10(16)17)9-7-20-11(14-9)15-12(18)19-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,17)(H,14,15,18)/b8-6+

InChI Key

XIXNSLABECPEMI-SOFGYWHQSA-N

Isomeric SMILES

CC/C=C(\C1=CSC(=N1)NC(=O)OC(C)(C)C)/C(=O)O

Canonical SMILES

CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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